Dpcaj1951

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

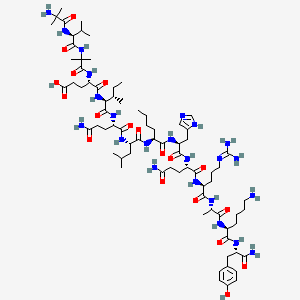

DPC-AJ1951 is a peptide agonist of the parathyroid hormone (PTH)/PTH-related peptide receptor (PPR). It has a molecular formula of C76H127N23O19 . It’s a 14 amino acid peptide that acts as a potent agonist of the PTH/PPR . It induces cAMP production in SAOS-2 and UMR106 cells that endogenously express human and rat PPR .

Molecular Structure Analysis

The formal name for DPC-AJ1951 is 2-methylalanyl-L-valyl-2-methylalanyl-L-α-glutamyl-L-isoleucyl-L-glutaminyl-L-leucyl-L-norleucyl-L-histidyl-L-glutaminyl-L-arginyl-L-alanyl-L-lysyl-L-tyrosinamide, trifluoroacetate salt . The molecular weight is 1667.0 .Physical And Chemical Properties Analysis

DPC-AJ1951 has a molecular weight of 1666.99 and a formula of C76H127N23O19 . It is soluble in water .Scientific Research Applications

Advantages and Application of dPCR : dPCR offers unique advantages in preclinical research, especially for detecting rare mutations and precise quantification of nucleic acids. It shows potential for clinical applications in diagnostic, prognostic, and predictive tests. However, further development is needed to reduce costs and simplify applications (Huggett, Cowen, & Foy, 2015).

Minimum Information for Publication of Quantitative Digital PCR Experiments : Guidelines for dPCR have been developed to standardize experimental protocols and maximize resource utilization, enhancing the impact of this technology (Huggett et al., 2013).

Microfluidic Device for dPCR : A syringe filter-like microfluidic device has been presented for running dPCR. This device is easy to fabricate and can be an effective tool for biological research (Tian et al., 2015).

Multiplexing with dPCR : dPCR can measure more than two targets in the same reaction, offering precise measurement for a range of applications in healthcare and environmental analysis (Whale, Huggett, & Tzonev, 2016).

Digital PCR in Cancer Research : dPCR is increasingly used for characterizing genetic and epigenetic alterations in oncology, showing high precision and sensitivity (Perkins, Lu, Garlan, & Taly, 2017).

Mobile Digital PCR Device : A smartphone-based mobile dPCR device has been developed, offering a low-cost, portable, and robust tool for highly accurate DNA quantitative analysis (Gou et al., 2018).

Digital PCR for Plant Studies : dPCR technology has been applied in plant science for tracing genetically modified components, pathogenic microorganisms, and studying structural and functional genetics (Morcia et al., 2020).

Detection of Rare Drug Resistance Mutations : dPCR has been used for the detection of rare drug-resistant sequence variants in clinical samples, demonstrating its potential impact on clinical research and patient management (Whale et al., 2015).

Safety And Hazards

properties

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H127N23O19/c1-13-15-19-46(90-68(113)53(34-39(3)4)94-66(111)50(27-30-56(79)102)92-70(115)59(41(7)14-2)97-67(112)51(28-31-57(103)104)96-73(118)76(11,12)99-71(116)58(40(5)6)98-72(117)75(9,10)83)64(109)95-54(36-44-37-84-38-86-44)69(114)91-49(26-29-55(78)101)65(110)89-48(21-18-33-85-74(81)82)62(107)87-42(8)61(106)88-47(20-16-17-32-77)63(108)93-52(60(80)105)35-43-22-24-45(100)25-23-43/h22-25,37-42,46-54,58-59,100H,13-21,26-36,77,83H2,1-12H3,(H2,78,101)(H2,79,102)(H2,80,105)(H,84,86)(H,87,107)(H,88,106)(H,89,110)(H,90,113)(H,91,114)(H,92,115)(H,93,108)(H,94,111)(H,95,109)(H,96,118)(H,97,112)(H,98,117)(H,99,116)(H,103,104)(H4,81,82,85)/t41-,42-,46-,47-,48-,49-,50-,51-,52-,53-,54-,58-,59-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJXWIJKATVXEY-FAQCDESUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](C(C)C)NC(=O)C(C)(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H127N23O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1667.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dpcaj1951 | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol](/img/structure/B571494.png)